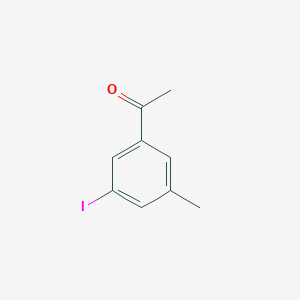
(S)-1-(4-Chloropyridin-2-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-Chloropyridin-2-yl)propan-1-amine is a chiral amine compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and a propan-1-amine side chain at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chloropyridin-2-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloropyridine as the starting material.
Alkylation: The 4-chloropyridine undergoes alkylation with a suitable alkylating agent, such as 1-bromo-3-chloropropane, under basic conditions to introduce the propan-1-amine side chain.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(S)-1-(4-Chloropyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
科学的研究の応用
(S)-1-(4-Chloropyridin-2-yl)propan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (S)-1-(4-Chloropyridin-2-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or modulating signaling pathways.
類似化合物との比較
Similar Compounds
®-1-(4-Chloropyridin-2-yl)propan-1-amine: The enantiomer of the compound, which may have different biological activity.
4-Chloropyridine: The parent compound without the propan-1-amine side chain.
1-(4-Chloropyridin-2-yl)ethan-1-amine: A similar compound with a shorter side chain.
Uniqueness
(S)-1-(4-Chloropyridin-2-yl)propan-1-amine is unique due to its specific chiral configuration and the presence of both the pyridine ring and the propan-1-amine side chain
特性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC名 |
(1S)-1-(4-chloropyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H11ClN2/c1-2-7(10)8-5-6(9)3-4-11-8/h3-5,7H,2,10H2,1H3/t7-/m0/s1 |
InChIキー |
WNUVVJWSJPZYQA-ZETCQYMHSA-N |
異性体SMILES |
CC[C@@H](C1=NC=CC(=C1)Cl)N |
正規SMILES |
CCC(C1=NC=CC(=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


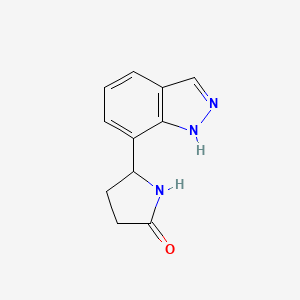
![3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12969328.png)
![3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12969340.png)
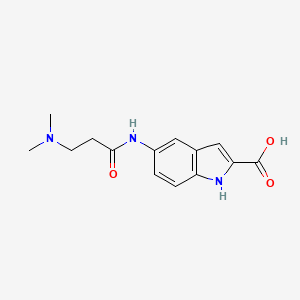
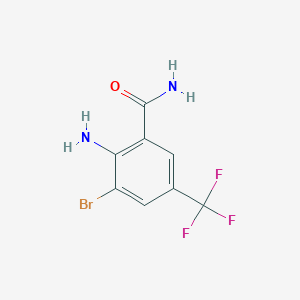
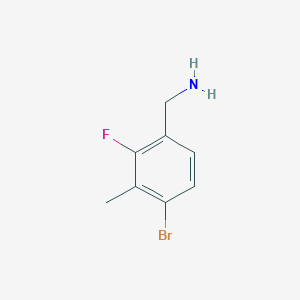
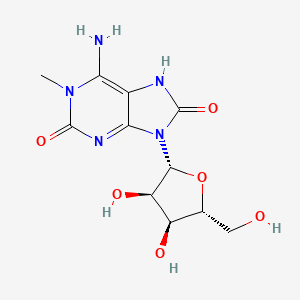
![3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one](/img/structure/B12969385.png)
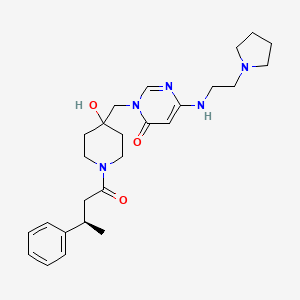
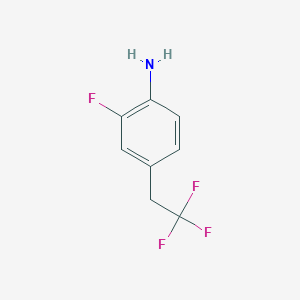
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one](/img/structure/B12969411.png)
![tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate](/img/structure/B12969412.png)
